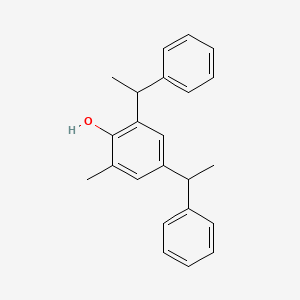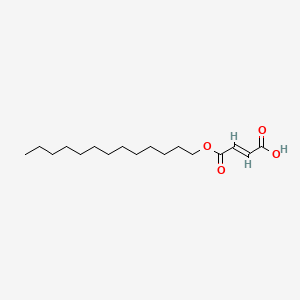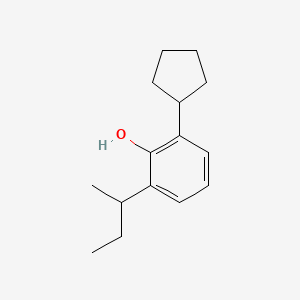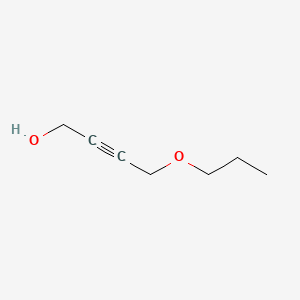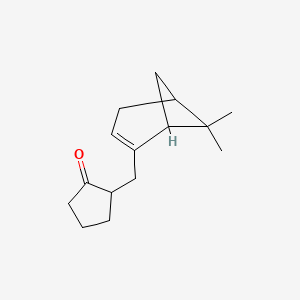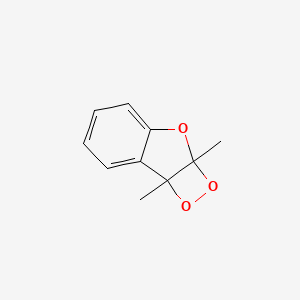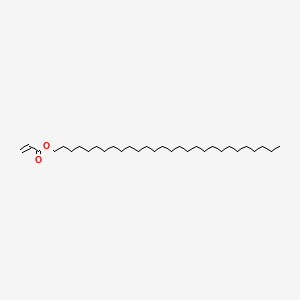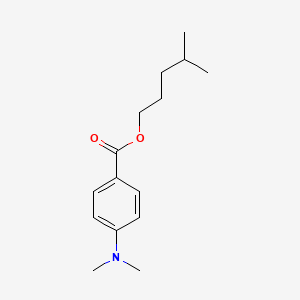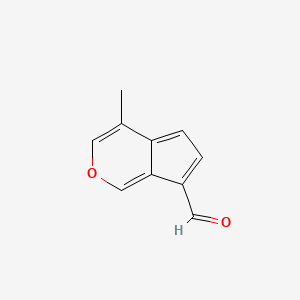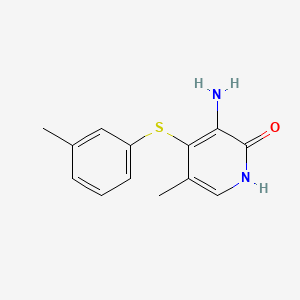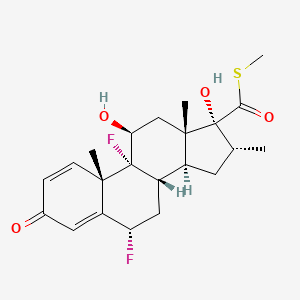
Ticabesone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticabesone is a synthetic glucocorticoid corticosteroidDespite its potential, this compound was never marketed .
Vorbereitungsmethoden
The synthesis of Ticabesone involves multiple steps, starting from the basic steroid structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry .
Industrial production methods for this compound are not well-documented, likely due to its status as a non-marketed compound. the general principles of steroid synthesis and fluorination would apply.
Analyse Chemischer Reaktionen
Ticabesone undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.
Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions but generally include modified steroid structures with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Ticabesone has been studied primarily for its potential as a glucocorticoid. In chemistry, it serves as a model compound for studying the effects of fluorination on steroid activity. In biology and medicine, its glucocorticoid activity makes it a candidate for anti-inflammatory and immunosuppressive research. Industrial applications are limited due to its non-marketed status, but it could potentially be used in the synthesis of other steroid-based compounds .
Wirkmechanismus
As a glucocorticoid, Ticabesone exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response. The pathways involved are similar to those of other glucocorticoids, involving the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
Vergleich Mit ähnlichen Verbindungen
Ticabesone is similar to other synthetic glucocorticoids like dexamethasone and fluticasone. its unique structure, including the presence of fluorine atoms and a thiomethyl group, distinguishes it from these compounds. This unique structure may confer different pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Dexamethasone
- Fluticasone
- Prednisolone
These compounds share the glucocorticoid activity but differ in their specific chemical structures and, consequently, their clinical applications .
Eigenschaften
CAS-Nummer |
74131-77-4 |
|---|---|
Molekularformel |
C22H28F2O4S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
S-methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C22H28F2O4S/c1-11-7-13-14-9-16(23)15-8-12(25)5-6-19(15,2)21(14,24)17(26)10-20(13,3)22(11,28)18(27)29-4/h5-6,8,11,13-14,16-17,26,28H,7,9-10H2,1-4H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
TYVHQHCXWZVELU-GQKYHHCASA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



